molecular formula C14H21N3O B3234307 2-Amino-N-(1-benzyl-piperidin-3-yl)-acetamide CAS No. 1353971-47-7

2-Amino-N-(1-benzyl-piperidin-3-yl)-acetamide

Cat. No.: B3234307
CAS No.: 1353971-47-7
M. Wt: 247.34 g/mol
InChI Key: TWDBPFSITKTFCX-UHFFFAOYSA-N
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Description

2-Amino-N-(1-benzyl-piperidin-3-yl)-acetamide is a useful research compound. Its molecular formula is C14H21N3O and its molecular weight is 247.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 247.168462302 g/mol and the complexity rating of the compound is 264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(1-benzylpiperidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c15-9-14(18)16-13-7-4-8-17(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDBPFSITKTFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501209745
Record name Acetamide, 2-amino-N-[1-(phenylmethyl)-3-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353971-47-7
Record name Acetamide, 2-amino-N-[1-(phenylmethyl)-3-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353971-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-amino-N-[1-(phenylmethyl)-3-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Functionalization of the Primary Amino Group:

The terminal primary amino group is a versatile site for a variety of chemical transformations:

Acylation: Reaction with acid chlorides, anhydrides, or activated esters can introduce a wide range of acyl groups, including substituted benzoyl groups or long-chain alkyl groups.

Sulfonylation: Treatment with sulfonyl chlorides can yield sulfonamides, which can act as hydrogen bond donors and acceptors.

Alkylation: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides, can introduce one or two alkyl substituents on the primary amine.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates can lead to the formation of ureas and thioureas, respectively, which are known to participate in various biological interactions.

Functionalization of the Piperidine Nitrogen:

Exploration of Molecular Targets of this compound (In Vitro Studies)

Receptor Binding Affinity Profiling of this compound

No data from in vitro receptor binding assays for this compound has been published. There is no information available regarding its affinity (e.g., Kᵢ, Kd, or IC₅₀ values) for any specific receptors.

Enzyme Inhibition Studies of this compound

There are no published studies detailing the inhibitory effects of this compound on any enzymes. Therefore, data on its potency (e.g., IC₅₀ or Kᵢ values) and mechanism of inhibition are not available.

Ion Channel Modulation by this compound

No research has been found that investigates the modulatory effects of this compound on any ion channels.

Cellular Pathway Modulation by this compound (In Vitro Studies)

Signaling Cascade Interventions by this compound

There is no information available in the scientific literature regarding the effects of this compound on intracellular signaling cascades.

Gene Expression Regulation Mediated by this compound

No studies have been published that examine the influence of this compound on gene expression.

Biophysical Characterization of this compound’s Interactions with Biomolecules

Biophysical techniques are crucial for understanding the direct physical interactions between a small molecule, such as this compound, and its biological targets. nih.gov These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are essential for elucidating the molecule's mechanism of action. nuvisan.comtainstruments.com

Surface Plasmon Resonance (SPR) Analysis of this compound Binding

Surface Plasmon Resonance (SPR) is a label-free optical sensing technique used to measure real-time biomolecular interactions. nih.govnih.govdergipark.org.tr In a hypothetical SPR experiment, a target biomolecule (e.g., a receptor or enzyme) would be immobilized on a sensor chip. A solution containing this compound would then be flowed over this surface. The binding of the compound to the immobilized biomolecule would cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov

This technique allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. researchgate.net A lower Kₑ value indicates a stronger binding interaction.

Hypothetical SPR Data for the Interaction of this compound with a Target Protein

AnalyteLigandAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Affinity (Kₑ) (M)
This compoundTarget Protein A1.5 x 10⁵3.2 x 10⁻⁴2.1 x 10⁻⁹
This compoundControl Protein BNo significant binding detectedNo significant binding detectedNot determinable

Isothermal Titration Calorimetry (ITC) of this compound Interactions

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with biomolecular binding events. nih.govkhanacademy.org This method provides a complete thermodynamic profile of the interaction in a single experiment. tainstruments.com

In a hypothetical ITC experiment, a solution of this compound would be titrated into a sample cell containing a solution of the target biomolecule. The heat released or absorbed upon binding would be measured. khanacademy.org From this data, the binding affinity (Kₐ), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) can be determined. nih.gov

Hypothetical Thermodynamic Profile of this compound Binding to a Target Protein

ParameterValue
Stoichiometry (n)1.05
Association Constant (Kₐ) (M⁻¹)4.8 x 10⁸
Dissociation Constant (Kₑ) (M)2.1 x 10⁻⁹
Enthalpy Change (ΔH) (kcal/mol)-8.5
Entropy Change (ΔS) (cal/mol·deg)12.3

Enzyme Kinetics and Substrate Specificity in the Presence of this compound

Enzyme kinetics studies are fundamental to understanding how a compound may modulate the activity of an enzyme. lsuhsc.eduamericanpeptidesociety.org By measuring the rate of an enzyme-catalyzed reaction in the presence and absence of this compound, its inhibitory or activating effects can be characterized. researchgate.net

Key parameters in enzyme kinetics are the Michaelis constant (Kₘ), which reflects the substrate concentration at which the reaction rate is half of the maximum, and the maximum velocity (Vₘₐₓ), which is the rate of the reaction when the enzyme is saturated with the substrate. americanpeptidesociety.org Changes in these parameters in the presence of an inhibitor can reveal its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). researchgate.net

Hypothetical Kinetic Parameters of a Target Enzyme in the Presence of this compound

SubstrateInhibitorKₘ (µM)Vₘₐₓ (µmol/min)Type of Inhibition
Substrate XNone15100-
Substrate XThis compound (10 µM)45100Competitive
Substrate YNone25150-
Substrate YThis compound (10 µM)2575Non-competitive

Isosteric Replacement of the Benzyl Group:

Functionalization Strategies for the this compound Moiety

The this compound scaffold possesses several reactive sites that can be readily functionalized to further explore its chemical space and structure-activity relationships. The primary amino group and the piperidine nitrogen are the most accessible handles for derivatization.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Amino N 1 Benzyl Piperidin 3 Yl Acetamide Analogs

Elucidating Key Pharmacophoric Features of 2-Amino-N-(1-benzyl-piperidin-3-yl)-acetamide

There are no published studies that have elucidated the key pharmacophoric features of this compound. A pharmacophore model, which defines the essential spatial arrangement of features necessary for biological activity (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers), has not been developed for this compound. Without experimental data from biological assays, it is not possible to identify which parts of the molecule are critical for any potential therapeutic interactions.

Positional Scanning and Substituent Effects on the Activity of this compound Derivatives

The scientific literature lacks any reports on positional scanning or the systematic evaluation of substituent effects for derivatives of this compound. Such studies would involve synthesizing a library of analogs by modifying specific positions on the benzyl (B1604629) ring, the piperidine (B6355638) ring, or the acetamide (B32628) linker and then assessing the impact of these changes on biological activity. No data tables or research findings detailing these modifications and their outcomes are available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Consistent with the absence of SAR data, no Quantitative Structure-Activity Relationship (QSAR) models have been developed for this compound or its analogs. QSAR studies rely on a dataset of compounds with known biological activities to build mathematical models that correlate chemical structure with activity.

There is no information regarding the selection of molecular descriptors (e.g., electronic, steric, hydrophobic parameters) or the development of QSAR models for this specific chemical series.

As no QSAR models have been created, there are no data on their predictive power or validation metrics (such as r², q²).

Structural Basis for the Selectivity and Potency of this compound Analogs

No molecular modeling, X-ray crystallography, or other structural biology studies have been published that would provide insight into the structural basis for the potency or selectivity of this compound analogs. The biological target of this compound, if any, is not defined in the literature, which is a prerequisite for such investigations.

Computational and Theoretical Investigations of 2 Amino N 1 Benzyl Piperidin 3 Yl Acetamide

Molecular Docking Simulations of 2-Amino-N-(1-benzyl-piperidin-3-yl)-acetamide with Protein Targets

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in predicting the binding affinity and interaction patterns of a ligand, such as this compound, with a specific protein target.

Given the structural motifs present in the compound, particularly the N-benzylpiperidine group, several protein targets have been identified as subjects for docking studies based on literature for analogous compounds. researchgate.netnih.gov Key targets include sigma receptors (σ1R and σ2R) and acetylcholinesterase (AChE), which are implicated in various neurological processes. researchgate.netnih.govmdpi.com

Docking simulations would be performed to place this compound into the binding sites of these proteins. The results would be analyzed to determine the binding energy, a metric indicating the stability of the ligand-protein complex, and to identify the specific amino acid residues involved in the interaction. Key interactions typically observed for similar ligands include hydrogen bonds with polar residues, π-π stacking with aromatic residues like tryptophan and phenylalanine, and hydrophobic interactions within the binding pocket. researchgate.net For instance, studies on similar molecules have shown interactions with key amino acids such as Asp29 and Glu73 in sigma receptors. mdpi.com

Table 1: Hypothetical Molecular Docking Results for this compound

biotechProtein Target (PDB ID)calculatePredicted Binding Energy (kcal/mol)shareKey Interacting ResidueslinkInteraction Type
Sigma-1 Receptor (e.g., 5HK1)-10.8Glu172, Tyr103Hydrogen Bond, π-π Stacking
Sigma-2 Receptor (e.g., 6W0D)-9.5Asp29, His21, Met59Ionic Interaction, Hydrophobic
Acetylcholinesterase (e.g., 4EY7)-11.2Trp86, Tyr337, Phe338π-π Stacking, Cation-π

Molecular Dynamics Simulations of this compound in Biological Systems

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more realistic representation of the biological environment by incorporating the movement of atoms, solvent molecules, and ions.

An MD simulation would be initiated using the best-docked pose of this compound within its target protein. The entire system is solvated in a water box with appropriate ions to neutralize the charge. irb.hr The simulation is then run for a significant duration (e.g., 100 nanoseconds) to observe the stability and conformational changes of the complex. Key analyses include the Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. Such simulations are crucial for validating the docking results and understanding the persistence of key interactions over time.

Table 2: Typical Parameters for a Molecular Dynamics Simulation

settingsParameterdescriptionSpecification
Force FieldAMBER or CHARMM
Solvent ModelTIP3P Water
System Temperature310 K (Physiological)
System Pressure1 atm
Simulation Duration100 - 200 ns
EnsembleNPT (Isothermal-isobaric)

Quantum Mechanical Studies on the Electronic Structure of this compound

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.net These studies provide fundamental information about the molecule's reactivity, stability, and the nature of its chemical bonds.

For this compound, DFT calculations can determine its optimized geometry and electronic characteristics. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions prone to electrophilic or nucleophilic attack, which is crucial for understanding potential intermolecular interactions. semanticscholar.org

Table 3: Representative Quantum Chemical Descriptors for this compound (Calculated via DFT)

analyticsQuantum DescriptorassessmentPredicted Value
EHOMO (Highest Occupied Molecular Orbital Energy)-6.2 eV
ELUMO (Lowest Unoccupied Molecular Orbital Energy)-0.5 eV
HOMO-LUMO Gap (ΔE)5.7 eV
Dipole Moment3.5 Debye

Pharmacophore Modeling and Virtual Screening Based on this compound

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are critical for a molecule's biological activity. dovepress.com A pharmacophore model can be generated based on the interaction pattern of a potent ligand, like the docked conformation of this compound.

The key features of a pharmacophore model for this compound would likely include a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the amino group), a positive ionizable feature (the piperidine (B6355638) nitrogen), and an aromatic ring (the benzyl (B1604629) group). nih.gov Once developed, this 3D model serves as a query for virtual screening of large chemical databases. This process can rapidly identify other diverse molecules that possess the same critical features in the correct spatial orientation, potentially leading to the discovery of new and structurally different compounds with similar biological activity. dovepress.com

Table 4: Key Pharmacophoric Features Derived from this compound

grainPharmacophoric FeatureadjustCorresponding Molecular Group
Hydrogen Bond Acceptor (HBA)Carbonyl Oxygen of Acetamide (B32628)
Hydrogen Bond Donor (HBD)Primary Amino Group
Positive Ionizable (PI)Piperidine Nitrogen
Aromatic Ring (AR)Benzyl Group
Hydrophobic (HY)Benzyl Group & Piperidine Ring

In Silico ADME Prediction for this compound (Metabolic Stability, Permeability Considerations)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in computational drug discovery. It helps to forecast the pharmacokinetic properties of a compound, identifying potential liabilities early in the development process. frontiersin.org

For this compound, various ADME parameters can be calculated using predictive models. Key properties include lipophilicity (logP), aqueous solubility, and permeability across biological membranes like the blood-brain barrier (BBB). Metabolic stability is often assessed by predicting whether the compound is likely to be an inhibitor or substrate of major cytochrome P450 (CYP) enzymes, such as CYP2D6 and CYP3A4, which are responsible for the metabolism of many drugs. mdpi.com These predictions help to build a comprehensive profile of the molecule's drug-like properties.

Table 5: Predicted ADME Properties for this compound

healingADME PropertyrulePredicted Value/OutcomeinfoImplication
LogP (Lipophilicity)2.1Good balance between solubility and permeability
Aqueous Solubility (LogS)-2.5Moderately soluble
Blood-Brain Barrier (BBB) PermeabilityHighLikely to penetrate the central nervous system
Human Intestinal Absorption (HIA)>90%Good absorption from the gut
CYP2D6 InhibitorLikelyPotential for drug-drug interactions

Advanced Research Applications and Methodological Considerations for 2 Amino N 1 Benzyl Piperidin 3 Yl Acetamide

Development of 2-Amino-N-(1-benzyl-piperidin-3-yl)-acetamide as a Chemical Probe for Target Validation

There are no specific studies in the reviewed scientific literature that describe the development or use of This compound as a chemical probe for target validation. The necessary characterization to qualify a compound as a chemical probe, such as demonstrated potency and selectivity against a specific biological target and utility in cellular or in vivo models, has not been publicly reported for this molecule.

Utility of this compound in Phenotypic Screening Assays

A search of scientific databases and research articles did not yield any instances of This compound being utilized in phenotypic screening campaigns. Phenotypic screening involves testing compounds in cell-based or organism-based assays to identify molecules that induce a desired biological effect without a preconceived molecular target. nih.govmdpi.commdpi.com There is no documented evidence of this compound being included in screening libraries or identified as a hit in such assays.

Radiosynthesis of Labeled this compound for Receptor Occupancy Studies (In Vitro, Ex Vivo)

No literature is available describing the radiosynthesis of This compound . The process of labeling a compound with a radioisotope, such as carbon-11 (B1219553) or fluorine-18, is a prerequisite for its use in positron emission tomography (PET) imaging to study receptor occupancy in the brain and other tissues. Methodologies for such a synthesis, or any subsequent in vitro or ex vivo receptor occupancy data for this specific compound, have not been published.

Co-crystallization Studies of this compound with Target Proteins

There are no public records of co-crystallization studies involving This compound and any target proteins. Co-crystallization is a technique used to determine the three-dimensional structure of a ligand bound to its protein target, providing critical insights into the molecular basis of their interaction. mdpi.comnih.govmdpi.com The absence of such studies indicates that the specific binding mode and direct interactions of this compound with a biological target have not been elucidated at an atomic level.

Applications of this compound in Proteomics and Target Deconvolution

No research has been published detailing the application of This compound in chemical proteomics or target deconvolution studies. These advanced techniques are employed to identify the molecular targets of a compound, particularly for hits emerging from phenotypic screens. nih.goveuropeanreview.orgnih.gov Methods such as affinity chromatography-mass spectrometry or thermal proteome profiling have not been reported for this compound to identify its potential protein binding partners within a complex biological system.

Future Research Directions for 2 Amino N 1 Benzyl Piperidin 3 Yl Acetamide

Exploring Novel Biological Targets for 2-Amino-N-(1-benzyl-piperidin-3-yl)-acetamide

A primary avenue for future research lies in the comprehensive screening of this compound against a diverse array of biological targets. The structural similarities to known bioactive molecules suggest several promising areas of investigation. For instance, derivatives of N-benzylpiperidine have been explored as inhibitors of acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), both of which are key targets in Alzheimer's disease research. nih.govresearchgate.net A logical first step would be to assess the inhibitory potential of this compound against these enzymes.

Furthermore, the N-benzylpiperidine scaffold has been associated with activity at other CNS targets. These include butyrylcholinesterase (BuChE), another enzyme implicated in the progression of Alzheimer's disease, and histone deacetylases (HDACs), which are epigenetic modifiers with therapeutic potential in both neurodegenerative disorders and cancer. nih.govnih.gov A comprehensive screening panel could also include various G-protein coupled receptors (GPCRs) and ion channels, given the broad bioactivity of piperidine-containing compounds. clinmedkaz.org The unique structural features of this compound may confer a novel target binding profile, and thus, an unbiased, high-throughput screening approach could unveil unexpected therapeutic opportunities.

Investigation of Allosteric Modulation by this compound

Beyond direct competitive inhibition or activation of orthosteric sites, the potential for allosteric modulation represents a sophisticated and nuanced mechanism of action that warrants investigation. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, inducing a conformational change that can potentiate or inhibit the receptor's response to its endogenous ligand. This can offer greater selectivity and a more refined pharmacological effect.

Future studies should explore whether this compound can act as a positive or negative allosteric modulator (PAM or NAM) on various receptors. For example, piperidine-containing molecules have been identified as positive allosteric modulators of the serotonin (B10506) 5-HT2C receptor. nih.gov Given the prevalence of serotonergic dysregulation in a range of psychiatric disorders, investigating a similar role for this compound could be a fruitful line of inquiry. Such studies would typically involve in vitro functional assays in the presence of a known orthosteric agonist to detect any modulation of its activity.

Development of Next-Generation this compound Analogs with Enhanced Specificity

Should initial screenings identify promising biological activity, the subsequent step would involve a focused medicinal chemistry campaign to synthesize and evaluate a library of analogs. The goal of this endeavor would be to enhance the potency and, crucially, the selectivity of the parent compound for its identified target(s). Structure-activity relationship (SAR) studies would be central to this process, systematically modifying different parts of the this compound molecule.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govdrjulierosenberg.comdovepress.com For a compound like this compound, AI can be leveraged in several key areas of future research.

In the realm of analog development, generative AI models can be utilized for de novo drug design. These algorithms can propose entirely new molecular structures, based on the core scaffold of this compound, that are optimized for high affinity to a specific target and possess desirable drug-like properties. drjulierosenberg.com This approach can significantly accelerate the hit-to-lead and lead optimization phases of drug discovery.

Unveiling Polypharmacology Profiles of this compound

While the traditional drug discovery paradigm has often focused on developing highly selective ligands for a single target, there is a growing appreciation for the potential of polypharmacology, particularly in the context of complex, multifactorial diseases such as those affecting the CNS. nih.gov Polypharmacology refers to the ability of a single compound to interact with multiple biological targets.

Future research should, therefore, aim to intentionally profile the polypharmacology of this compound. This goes beyond simply identifying off-target effects and instead seeks to understand how a multi-target engagement profile might lead to a more effective therapeutic outcome. For instance, a compound that simultaneously inhibits both AChE and BuChE, or one that combines cholinesterase inhibition with serotonin transporter (SERT) modulation, could offer a synergistic benefit in the treatment of Alzheimer's disease. nih.govmdpi.com A comprehensive understanding of the compound's interactions with a network of targets will be crucial in elucidating its full therapeutic potential and in identifying the most appropriate disease indications for its further development.

Q & A

Q. What synthetic routes are available for 2-Amino-N-(1-benzyl-piperidin-3-yl)-acetamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or amide coupling. For example, Scheme 3 in outlines a protocol using ethanol and piperidine at 0–5°C for 2 hours to form acetamide derivatives. Key optimization parameters include:

  • Temperature control : Low temperatures (0–5°C) minimize side reactions during amide bond formation.
  • Catalyst selection : Piperidine acts as a base to deprotonate the amine, enhancing reactivity.
  • Solvent choice : Ethanol balances solubility and reaction kinetics. Post-synthesis, purification via column chromatography or recrystallization (e.g., using ethanol/DMSO mixtures as in ) ensures >95% purity.

Q. How is structural integrity validated for this compound?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is employed:

  • NMR : 1^1H and 13^{13}C NMR identify proton environments (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine CH2_2 groups at δ 2.5–3.0 ppm) and confirm the acetamide backbone ().
  • X-ray crystallography : Resolves absolute configuration and intramolecular interactions (e.g., hydrogen bonding motifs like N–H···O in ).
  • HPLC : Quantifies purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm ().

Q. Table 1: Representative Crystallographic Data (Adapted from )

ParameterValue
Crystal systemMonoclinic
Space groupP21_1/c
Unit cell (Å, °)a=13.9784, b=13.5565, c=8.3334, β=91.233
Volume (ų)1578.8
R-factor0.049

Advanced Research Questions

Q. How is enantiomeric purity assessed during synthesis?

Methodological Answer: Chiral resolution methods are critical:

  • Chiral HPLC : Uses columns like Chiralpak IA/IB with hexane:isopropanol (80:20) mobile phase to separate enantiomers ().
  • Diastereomeric derivatization : React with (S)-(-)-1-phenylethylamine to form diastereomers, analyzed via 1^1H NMR (δ shifts in CH3_3 groups at 1.2–1.5 ppm) or LC-MS ().

Q. What in vitro assays evaluate its bioactivity, such as enzyme inhibition?

Methodological Answer:

  • Aminoacyl-tRNA synthetase inhibition : Follow protocols from :
    • Prepare bacterial lysates (e.g., E. coli BL21).
    • Incubate compound (0.1–100 µM) with 14^{14}C-labeled amino acids.
    • Measure tRNA aminoacylation via scintillation counting. IC50_{50} values <10 µM suggest potent inhibition.
  • Cytotoxicity screening : Use MTT assays on HEK-293 cells to assess selectivity ().

Q. How do computational models predict target interactions?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Dock the compound into bacterial tRNA synthetase (PDB: 1QF6). Focus on hydrogen bonds between the acetamide NH and Asp130 ().
  • MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; RMSD <2.0 Å indicates stable binding ().

Q. How to address contradictions in bioactivity data across studies?

Methodological Answer:

  • Structure-activity relationship (SAR) analysis : Compare analogs (e.g., ’s thiophene derivatives) to identify critical substituents (e.g., benzyl vs. phenethyl groups).
  • Assay standardization : Control variables like buffer pH (7.4 vs. 6.8) and ATP concentration (1 mM vs. 2 mM) to minimize variability ().

Q. What safety protocols are essential for laboratory handling?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent dermal contact ().
  • Ventilation : Use fume hoods for weighing and synthesis ().
  • Emergency measures : For inhalation, move to fresh air; for skin contact, rinse with 0.9% saline ().

Key Methodological Considerations

  • Stereochemical analysis () and crystallography () are critical for confirming structural hypotheses.
  • Bioactivity assays require rigorous controls to differentiate target-specific effects from nonspecific cytotoxicity ().
  • Computational tools bridge synthetic chemistry and target validation, enabling rational drug design ().

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Amino-N-(1-benzyl-piperidin-3-yl)-acetamide

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